molecular formula C13H14F3NO B1289897 1-Benzyl-3-(trifluoromethyl)piperidin-4-one CAS No. 373604-45-6

1-Benzyl-3-(trifluoromethyl)piperidin-4-one

Cat. No. B1289897
CAS RN: 373604-45-6
M. Wt: 257.25 g/mol
InChI Key: YYABSTYPKWUVEJ-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(trifluoromethyl)piperidin-4-one” is a chemical compound with the CAS Number: 373604-45-6 . It has a molecular weight of 257.26 and its IUPAC name is 1-benzyl-3-(trifluoromethyl)-4-piperidinone .


Synthesis Analysis

The synthesis of piperidone derivatives, including “1-Benzyl-3-(trifluoromethyl)piperidin-4-one”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The InChI code for “1-Benzyl-3-(trifluoromethyl)piperidin-4-one” is 1S/C13H14F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 .


Physical And Chemical Properties Analysis

“1-Benzyl-3-(trifluoromethyl)piperidin-4-one” is a compound with a molecular weight of 257.25 . It should be stored at room temperature .

Scientific Research Applications

Pharmacological Research

1-Benzyl-3-(trifluoromethyl)piperidin-4-one: is utilized in pharmacological studies due to its potential as a building block for the synthesis of various pharmacologically active compounds. Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can greatly influence the biological activity of pharmaceuticals .

Material Science

In material science, this compound serves as a precursor in the development of novel materials. Its robust chemical structure allows for the creation of materials with specific properties, such as increased durability or enhanced conductivity .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to construct complex molecular architectures, which are essential in the development of new chemical entities with potential applications in different industries .

Analytical Chemistry

In analytical chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one is used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Biochemistry Research

Biochemists employ this compound in the study of biochemical pathways and processes. It can act as an inhibitor or activator of certain enzymes, helping to elucidate their mechanisms of action within biological systems .

Medicinal Chemistry

In medicinal chemistry, 1-Benzyl-3-(trifluoromethyl)piperidin-4-one is used to design and synthesize new drug candidates. Its structure can be modified to produce derivatives with potential therapeutic effects against various diseases .

Organic Chemistry

Organic chemists use this compound to explore reaction mechanisms and develop new synthetic methodologies. Its versatility makes it an excellent candidate for various organic transformations .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H303 and H320 . The precautionary statements include P305+351+338 .

properties

IUPAC Name

1-benzyl-3-(trifluoromethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-9-17(7-6-12(11)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABSTYPKWUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-benzylpiperidin-4-one (12 g, 63.5 mmole) was added to the stirred suspension of sodium hydride (3.0 g, 127.0 mmole) in tetrahydrofuran (100 ml) at −5° C. The reaction mixture was stirred for 15 min, trifluoromethyl iodide (25 g, 127.0 mmole) was bubbled over a period of 4 hr at −5° C. and stirring continued for 1 hr. The resulting mixture was stirred for 16 hr at ambient temperature, saturated sodium sulphate solution (20 ml) was added and diluted with ethyl acetate (200 ml). Ethyl acetate layer was separated, dried (Na2SO4) and concentrated to furnish crude product, which was purified through column chromatography. Elute from hexane afforded l-benzyl-3-trifluoromethylpiperidin-4-one as oil and 20% ethyl acetate in hexane gave the unreacted 1-benzylpiperidin-4-one (9.5 g). Yield 2.1 g (44%, based on reacted 1-benzyl piperidin-4-one), C13H14F3NO, m/z 258 (M+1), PMR (CDCl3): 2.54 (2H, m, H6), 3.02 (2H, m, H2), 3.6 (3H, m, H3 & H5), 4.36 (2H, s, N—CH2), 7.28 (5H, m, ArH).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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